REACTION_CXSMILES
|
C[O-].[Na+].Cl.[NH2:5][CH2:6][C:7](=O)[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[N+:16]([CH:19]=[C:20](SC)[S:21]([CH3:23])=O)([O-:18])=[O:17]>CO>[CH3:23][S:21][C:20]1[NH:5][CH:6]=[C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:19]=1[N+:16]([O-:18])=[O:17] |f:0.1,2.3|
|
Name
|
sodium methoxide
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(CC1=CC=CC=C1)=O
|
Name
|
1-nitro-2-methylthio-2-methylsulphinylethylene
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=C(S(=O)C)SC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at about 60° during the addition, which
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residual dark red oil was chromatographed on a silica gel column
|
Type
|
WASH
|
Details
|
Elution and recrystallisation with petroleum ether/ethyl acetate (7:3)
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1NC=C(C1[N+](=O)[O-])CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.95 g | |
YIELD: PERCENTYIELD | 28.5% | |
YIELD: CALCULATEDPERCENTYIELD | 28.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |